3-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
Overview
Description
3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide is a complex organic compound that features a benzimidazole moiety linked to a hydroxybenzene carboximidamide group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include benzimidazole derivatives, have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, leading to diverse therapeutic effects .
Mode of Action
The interaction of imidazole-containing compounds with their targets often involves binding to an active site, leading to modulation of the target’s function .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
The effects would be expected to reflect the compound’s interaction with its targets and its influence on biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Linking Benzimidazole to Benzene Carboximidamide: The benzimidazole derivative is then reacted with a benzene carboximidamide precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar structural features but lacking the hydroxybenzene carboximidamide group.
Imidazole: Another related compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
3-(1H-1,3-benzodiazol-1-ylmethyl)-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both the benzimidazole and hydroxybenzene carboximidamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs .
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-15(18-20)12-5-3-4-11(8-12)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10,20H,9H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDHVZSESNVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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